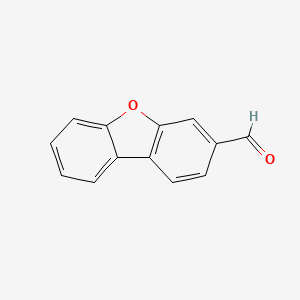

Dibenzofuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGNDRNAPDAOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541729 | |

| Record name | Dibenzo[b,d]furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-91-8 | |

| Record name | Dibenzo[b,d]furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzofuran-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction: The Dibenzofuran Scaffold in Modern Research

The dibenzo[b,d]furan scaffold is a privileged heterocyclic system consisting of a central furan ring fused to two benzene rings. This rigid, planar, and aromatic structure is a cornerstone in various scientific domains, from materials science to medicinal chemistry.[1] While the parent dibenzofuran is a relatively stable and non-toxic compound derived from coal tar, its functionalized derivatives serve as pivotal intermediates in the synthesis of complex molecules.[1][2] The introduction of reactive functional groups, such as the aldehyde moiety in Dibenzofuran-3-carbaldehyde, transforms the inert scaffold into a versatile building block for constructing compounds with significant biological activities, including potential anticancer and antibacterial agents.[1] This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthetic methodologies, and its emerging role in drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are fundamental for its application in research. This compound is a specific isomer whose properties are influenced by the electron-withdrawing nature of the formyl group at the 3-position.

Core Identification

The unambiguous identifier for this compound is its CAS Registry Number.

| Identifier | Value | Source |

| Chemical Name | Dibenzo[b,d]furan-3-carbaldehyde | - |

| CAS Number | 51818-91-8 | [3][4] |

| Molecular Formula | C₁₃H₈O₂ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

Physical and Chemical Properties

While experimental data for this compound is not extensively published, key properties can be predicted or inferred from data available for the parent dibenzofuran scaffold. The introduction of a polar aldehyde group is expected to increase the melting and boiling points compared to the parent compound.

| Property | Value | Notes |

| Physical Form | Expected to be a solid at room temperature. | Based on related structures. |

| Boiling Point | 360.5 ± 15.0 °C | Predicted value.[3] |

| Density | 1.289 ± 0.06 g/cm³ | Predicted value.[3] |

| Solubility | Soluble in nonpolar organic solvents. | Based on parent compound.[1] |

Spectral Characterization Data

Detailed spectral data is crucial for the unambiguous identification and quality control of synthesized compounds. While specific experimental spectra for this compound are not widely available, the data for the closely related analog, 2-methoxydibenzo[b,d]furan-3-carbaldehyde , serves as an excellent reference for researchers to anticipate key signals and confirm the successful formylation at the 3-position.[5][6] The methoxy group in this analog is a common modification, and its electronic effects will slightly alter the chemical shifts, but the overall pattern and coupling constants provide a valuable template for structural elucidation.

Synthesis of this compound

The synthesis of this compound typically involves the electrophilic formylation of the dibenzofuran core. Several methods can be employed, with the Vilsmeier-Haack and Friedel-Crafts reactions being the most common. The choice of methodology depends on the desired regioselectivity and the presence of other functional groups on the dibenzofuran starting material.

General Synthetic Workflow

The most direct route involves the formylation of a suitable dibenzofuran precursor. For instance, starting from a pre-functionalized dibenzofuran, such as a methoxy derivative, allows for regioselective introduction of the aldehyde group.[5][6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Formylation of 2-Methoxydibenzofuran

The following protocol is adapted from the successful synthesis of 2-methoxydibenzo[b,d]furan-3-carbaldehyde and illustrates a reliable method for introducing the formyl group onto the dibenzofuran nucleus.[5][6]

Objective: To synthesize 2-methoxydibenzo[b,d]furan-3-carbaldehyde via formylation.

Materials:

-

2-Methoxydibenzofuran

-

α,α-Dichloromethyl methyl ether

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-methoxydibenzofuran (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add α,α-dichloromethyl methyl ether (1.2 equivalents) dropwise to the stirred solution. Following this, add tin(IV) chloride (1.2 equivalents) dropwise via the dropping funnel. The addition should be slow to control the reaction exotherm.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-methoxydibenzo[b,d]furan-3-carbaldehyde. The separation of isomers (1-carbaldehyde and 3-carbaldehyde) is critical and requires careful chromatography.[5]

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values for the expected product.[6]

Applications in Drug Discovery and Development

The dibenzofuran core is a recurring motif in biologically active natural products and synthetic compounds. The aldehyde functionality at the 3-position of this compound makes it an exceptionally useful intermediate for derivatization, allowing for the exploration of a wide chemical space in drug discovery programs.

The aldehyde can readily undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the carbon skeleton.

-

Oxidation: To form the corresponding carboxylic acid, which can be converted to amides and esters.

-

Condensation reactions: To build more complex heterocyclic systems.

These transformations allow medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Pathway from a key intermediate to potential therapeutic agents.

Safety and Handling

| Hazard Category | Precautionary Measures for Dibenzofuran (Parent Compound) | Source |

| Acute Health Effects | Can cause skin, eye, and respiratory tract irritation. | - |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety goggles. Use in a well-ventilated area or with local exhaust ventilation. | - |

| Handling | Avoid contact with skin and eyes. Do not eat, smoke, or drink where the chemical is handled. Wash thoroughly after handling. | - |

| Storage | Store in tightly closed containers in a cool, well-ventilated area away from oxidizing agents. | - |

| Incompatibilities | Incompatible with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates). | - |

Disclaimer: This information is based on the parent compound, dibenzofuran. This compound should be handled by trained professionals using appropriate safety protocols for investigational chemicals. A comprehensive, substance-specific risk assessment should be performed before use.

Conclusion

This compound, identified by CAS number 51818-91-8, is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via formylation of the dibenzofuran core, combined with the versatile reactivity of the aldehyde group, makes it an attractive starting point for the creation of diverse molecular libraries. While comprehensive data on its physical and toxicological properties are still emerging, the established biological relevance of the dibenzofuran scaffold underscores the importance of this compound as a key building block for future therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this compound to unlock new avenues in medicinal chemistry.

References

-

Soares, B. A., Yempala, T., Martínez-Afani, D., Acevedo-Fuentes, W., & Cassels, B. K. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]

-

Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]

-

PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Jaber, F. I., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]

-

MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8274. [Link]

-

CAS Common Chemistry. (n.d.). Morpholine. Retrieved from [Link]

-

SpectraBase. (n.d.). Dibenzofuran. John Wiley & Sons, Inc. Retrieved from [Link]

-

Sun, W., et al. (2007). Synthesis and Characterization of Dibenzofuran Derivatives. Journal of Chemical Research, 2007(11), 661-663. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Dibenzofurancarbaldehyde CAS#: 51818-91-8 [m.chemicalbook.com]

- 4. 3-Dibenzofurancarbaldehyde | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Dibenzofuran-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of Dibenzofuran-3-carbaldehyde from Dibenzofuran

Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.[1][2] This thermally robust and relatively inexpensive compound, primarily obtained from coal tar, serves as a versatile scaffold in synthetic chemistry.[1][2] While the dibenzofuran core itself is found in some natural products, its true value in modern research lies in its derivatives.[3][4][5] Functionalized dibenzofurans are pivotal structural motifs in a wide array of biologically active molecules, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][6][7]

Among its many derivatives, this compound is a particularly crucial synthetic intermediate. The aldehyde functional group at the C3 position provides a reactive handle for a multitude of subsequent chemical transformations, including oxidations, reductions, condensations, and carbon-carbon bond-forming reactions. This versatility makes it an invaluable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, a reliable and efficient synthesis of this key intermediate from the parent dibenzofuran is a fundamental starting point for the exploration of novel therapeutics.[7][8]

This guide provides a detailed examination of the primary synthetic strategies for the targeted formylation of dibenzofuran to yield this compound, focusing on the underlying mechanisms, experimental considerations, and field-proven protocols.

Synthetic Pathways: A Comparative Analysis of Formylation Methodologies

The introduction of a formyl (-CHO) group onto the dibenzofuran ring is an electrophilic aromatic substitution reaction. The key challenge lies in controlling the regioselectivity of this reaction to favor substitution at the C3 position over other positions (C2, C4, etc.). The choice of synthetic route is therefore dictated by the desired efficiency, scalability, and, most critically, regiochemical outcome. Two principal strategies are employed: direct electrophilic formylation and organometallic-mediated formylation.

Direct Electrophilic Aromatic Substitution

These methods involve the direct reaction of dibenzofuran with a suitable formylating agent in the presence of a catalyst.

The Vilsmeier-Haack reaction is a widely used and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] The reaction employs a "Vilsmeier reagent," a substituted chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11][12]

Mechanism & Rationale: The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[11][13] This species is a weak electrophile, making it selective for activated aromatic systems.[9]

-

Electrophilic Attack: The electron-rich dibenzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. The aromaticity is then restored by the loss of a proton.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[9][11]

Dibenzofuran is sufficiently electron-rich to undergo Vilsmeier-Haack formylation. However, this reaction on the unsubstituted ring often leads to a mixture of isomers, primarily the 2- and 3-substituted products, which can complicate purification. The precise ratio of these isomers is highly dependent on reaction conditions.

Caption: Logical flow of the Rieche formylation.

Organometallic-Mediated Formylation

To overcome the regioselectivity issues inherent in direct electrophilic substitution, organometallic routes provide a superior level of control. These methods involve the generation of a nucleophilic organometallic species at a specific carbon atom, which then reacts with an electrophilic formylating agent like DMF. [14]

This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). [14]While dibenzofuran itself lacks a strong classical DMG, the inherent electronic properties and geometry can direct lithiation. However, the reaction of dibenzofuran with n-BuLi is known to result in dilithiation, which can lead to a mixture of products upon formylation. [2]Therefore, for selective mono-formylation, the metal-halogen exchange approach is generally preferred.

The metal-halogen exchange is arguably the most reliable and precise method for synthesizing this compound. [15]This strategy shifts the challenge of regioselectivity from the formylation step to the synthesis of a halogenated precursor, which is often more straightforward.

Mechanism & Rationale: The synthesis begins with 3-bromodibenzofuran. This precursor is treated with an organolithium reagent (e.g., n-BuLi) at low temperature (typically -78 °C). A rapid metal-halogen exchange occurs, where the bromine atom is swapped for a lithium atom, generating 3-lithiodibenzofuran with absolute regiochemical integrity. [15][16]This potent nucleophile is then quenched by adding dry DMF. The organolithium compound attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to yield the desired this compound. [17][14]

Caption: Workflow for Metal-Halogen Exchange Formylation.

Quantitative Data and Method Comparison

| Method | Key Reagents | Typical Conditions | Yield | Regioselectivity | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to 100 °C | Moderate | Poor to Moderate | Inexpensive reagents, one-pot procedure. | Often yields isomeric mixtures, requiring difficult separation. [18] |

| Rieche Formylation | Cl₂CHOMe, TiCl₄ | 0 °C to RT | Good | Moderate | High reactivity, good yields. | Moisture-sensitive reagents, harsh Lewis acid. [19] |

| Metal-Halogen Exchange | 3-Bromodibenzofuran, n-BuLi, DMF | -78 °C to RT | Good to Excellent | Excellent | Unambiguous regiocontrol, clean reaction. | Requires a pre-functionalized starting material, cryogenic conditions, and strictly anhydrous techniques. [20] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed steps for execution in a laboratory setting.

Protocol 1: Synthesis of this compound via Metal-Halogen Exchange

This protocol is the recommended method for achieving high purity and excellent regioselectivity. It is a two-step process starting from dibenzofuran: (1) Bromination to 3-bromodibenzofuran, and (2) Metal-halogen exchange followed by formylation.

Step 1a: Synthesis of 3-Bromodibenzofuran (Precursor)

-

Materials: Dibenzofuran, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzofuran (1.0 eq.) in acetonitrile.

-

Protect the flask from light (e.g., wrap in aluminum foil).

-

Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 3-bromodibenzofuran as a white solid.

-

Step 1b: Formylation via Metal-Halogen Exchange

-

Materials: 3-Bromodibenzofuran, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, solution in hexanes), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve 3-bromodibenzofuran (1.0 eq.) in anhydrous THF and transfer the solution to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq.) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C. A color change is typically observed.

-

Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

-

Slowly add anhydrous DMF (1.5 eq.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 2-3 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude solid by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.

-

Protocol 2: Rieche Formylation of Dibenzofuran

This method can be used as an alternative one-pot procedure, but may require optimization to maximize the yield of the 3-isomer.

-

Materials: Dibenzofuran, Anhydrous Dichloromethane (DCM), Titanium tetrachloride (TiCl₄), Dichloromethyl methyl ether (Cl₂CHOMe).

-

Procedure:

-

In an oven-dried, inert-atmosphere flask, dissolve dibenzofuran (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TiCl₄ (2.2 eq.) dropwise. The solution will likely turn a deep color.

-

Stir for 5-10 minutes, then slowly add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C. [19] 5. Stir the reaction mixture at 0 °C for 3-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. [19] 6. Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and water with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography. This step will require careful separation of the 2- and 3-isomers.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Distinct signals for the aldehydic proton (~10.0 ppm), and characteristic splitting patterns for the aromatic protons on the dibenzofuran core. |

| ¹³C NMR | Signal for the carbonyl carbon (~190 ppm) along with signals for the aromatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₃H₈O₂. |

| Melting Point | A sharp melting point consistent with literature values for the pure compound. |

Conclusion

The synthesis of this compound from dibenzofuran is a critical transformation for researchers in drug discovery and materials science. While direct electrophilic formylation methods like the Vilsmeier-Haack and Rieche reactions are viable, they often suffer from a lack of regioselectivity, necessitating challenging purification steps. For applications demanding high purity and unambiguous structural identity, the metal-halogen exchange route starting from 3-bromodibenzofuran is the superior and recommended methodology . This approach offers excellent control over regiochemistry, leading to the target molecule in good yield and high purity. The successful execution of this organometallic pathway relies on the rigorous application of anhydrous and inert atmosphere techniques, which are fundamental skills in modern synthetic organic chemistry.

References

- Yempala, T., et al. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes.

- Yempala, T., et al. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Taylor & Francis Online.

- Soares, B. A., et al. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes.

-

Yempala, T. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Repositorio UCHILE. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Wikipedia. Rieche formylation. [Link]

-

Organic Chemistry Portal. Formylation - Common Conditions. [Link]

-

YouTube. Vilsmeier-Haack Reaction. (2021). [Link]

-

PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Dibenzofuran Derivatives. [Link]

-

ResearchGate. Synthesis of dibenzofuran derivatives. [Link]

-

The Organic Reaction Information System. Rieche Formylation Examples. [Link]

-

Cambridge University Press. Duff Reaction. [Link]

-

SynArchive. Rieche Formylation. [Link]

-

Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]

-

Schall, A., & Reiser, O. The formylation of arylmetal reagents. Science of Synthesis. [Link]

-

PubMed. (2024). Recent advances in the synthesis of dibenzofurans. [Link]

-

Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]

-

Wikipedia. Dibenzofuran. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chem-Station. (2016). Duff Reaction. [Link]

-

National Institute of Standards and Technology. Dibenzofuran. NIST WebBook. [Link]

-

Royal Society of Chemistry. Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol. [Link]

-

National Institutes of Health. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. [Link]

-

MDPI. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

-

PubMed. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. [Link]

-

ChemistryViews. (2023). A Path to Electron-Rich Dibenzofurans. [Link]

-

PubMed Central. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. [Link]

-

YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

-

ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

-

National Institutes of Health. Dibenzofuran. PubChem. [Link]

-

PubMed. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. [Link]

-

ResearchGate. BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [biointerfaceresearch.com]

- 4. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryviews.org [chemistryviews.org]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. youtube.com [youtube.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 16. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formylation - Common Conditions [commonorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

Chemical structure and IUPAC name of Dibenzofuran-3-carbaldehyde

An In-depth Technical Guide to Dibenzo[b,d]furan-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[b,d]furan-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, belonging to the dibenzofuran class of heterocyclic compounds. This scaffold is of significant interest due to its prevalence in biologically active natural products and its utility in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and spectroscopic properties of dibenzo[b,d]furan-3-carbaldehyde. Furthermore, it details a robust, field-proven methodology for its synthesis via the Vilsmeier-Haack reaction, explaining the underlying mechanism and experimental considerations. The document concludes by exploring the compound's reactivity and its role as a versatile building block for the development of novel therapeutic agents, underscoring its importance for professionals in drug discovery and development.

Chemical Identity and Structure Elucidation

The foundational step in utilizing any chemical compound is a precise understanding of its structure and nomenclature. Dibenzo[b,d]furan-3-carbaldehyde is an aromatic aldehyde built upon the tricyclic dibenzofuran core.

-

IUPAC Name: Dibenzo[b,d]furan-3-carbaldehyde

-

Synonyms: 3-Formyldibenzofuran, Dibenzofuran-3-carboxaldehyde

-

Molecular Formula: C₁₃H₈O₂

-

Molecular Weight: 196.20 g/mol [3]

-

CAS Number: 53566-91-3

The structure consists of two benzene rings fused to a central furan ring, with a formyl (-CHO) group substituted at the 3-position.[4] The IUPAC numbering convention for the dibenzofuran ring system is critical for unambiguously identifying substituent positions.

Caption: Chemical structure and IUPAC numbering of Dibenzo[b,d]furan-3-carbaldehyde.

Spectroscopic and Physicochemical Properties

Characterization of the final product is paramount for confirming its identity and purity. The following table summarizes the key analytical data expected for Dibenzo[b,d]furan-3-carbaldehyde.

| Property | Description | Expected Values & Rationale |

| Appearance | Physical state at room temperature. | White to off-white crystalline solid.[4] |

| ¹H NMR | Proton Nuclear Magnetic Resonance in CDCl₃. | δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded. δ 7.5-8.5 ppm (m, 7H): Aromatic protons. The proton at C4 will be a singlet or narrowly split doublet, while the proton at C2 will be a doublet, both shifted downfield due to the anisotropic effect of the aldehyde. The remaining protons on the unsubstituted ring will appear in the typical aromatic region.[5] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance in CDCl₃. | δ ~192 ppm: Aldehyde carbonyl carbon (C=O). δ ~110-160 ppm: Aromatic and furan carbons. Expect 12 distinct signals corresponding to the 12 non-equivalent aromatic carbons. The carbon bearing the aldehyde (C3) and the oxygen-linked carbons (C4a, C5a) will be significantly shifted.[6][7] |

| IR Spectroscopy | Infrared absorption bands (cm⁻¹). | ~2830 & 2730 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet). ~1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde. ~1600, 1450 cm⁻¹: C=C stretching of the aromatic rings. ~1250 cm⁻¹: C-O-C asymmetric stretching of the furan ether linkage.[8][9] |

| Mass Spec (EI) | Electron Ionization Mass Spectrometry. | m/z 196 (M⁺): Molecular ion peak. m/z 195 (M-1)⁺: Loss of a hydrogen radical from the aldehyde, often a prominent peak. m/z 167 (M-29)⁺: Loss of the CHO group.[10] |

Synthesis Methodology: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic system is efficiently achieved via the Vilsmeier-Haack reaction.[11] Dibenzofuran is an excellent substrate for this transformation due to the electron-donating nature of the ether oxygen, which activates the aromatic rings toward electrophilic substitution.[12][13] The reaction proceeds preferentially at the 2- and 3-positions, often yielding a mixture of isomers that may require chromatographic separation.

Causality of Experimental Design

The choice of the Vilsmeier-Haack reaction is predicated on its reliability, use of inexpensive reagents, and mild reaction conditions compared to other formylation methods like Gattermann-Koch.[14] The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile, making it highly selective for activated aromatic rings and preventing unwanted side reactions.[15]

Experimental Protocol: Synthesis of Dibenzo[b,d]furan-3-carbaldehyde

Reagents:

-

Dibenzo[b,d]furan (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM) (optional co-solvent)

-

Saturated Sodium Acetate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring over 30 minutes. The formation of the solid Vilsmeier reagent ([Me₂N=CHCl]⁺PO₂Cl₂⁻) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Electrophilic Substitution: Dissolve Dibenzo[b,d]furan in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product, often a mixture of 2- and 3-isomers, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Dibenzo[b,d]furan-3-carbaldehyde.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of Dibenzofuran.

Reactivity and Applications in Drug Development

Dibenzo[b,d]furan-3-carbaldehyde is not typically an endpoint but rather a versatile synthetic hub. The aldehyde functionality is a gateway to a vast array of chemical transformations, making this molecule highly valuable for building molecular complexity.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding Dibenzo[b,d]furan-3-carboxylic acid, a common pharmacophore.

-

Reduction: Reduction yields Dibenzo[b,d]furan-3-ylmethanol, a primary alcohol useful for ether and ester synthesis.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides direct access to various amine derivatives, a cornerstone of medicinal chemistry.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, enabling carbon-carbon bond formation and chain extension.

-

Condensation Reactions: Aldol and Knoevenagel condensations allow for the construction of more complex scaffolds.

The dibenzofuran core itself is present in numerous compounds with demonstrated pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[16][17][18] By using Dibenzo[b,d]furan-3-carbaldehyde as a starting material, medicinal chemists can rapidly generate libraries of novel derivatives for high-throughput screening, exploring the structure-activity relationship (SAR) of this privileged scaffold to develop next-generation therapeutics.

Conclusion

Dibenzo[b,d]furan-3-carbaldehyde is a compound of significant strategic importance. Its well-defined structure and spectroscopic fingerprint allow for unambiguous characterization. The Vilsmeier-Haack reaction provides an efficient and scalable synthetic route, making it readily accessible for research and development. The true value of this molecule lies in the chemical versatility of its aldehyde group, which serves as a reactive handle for constructing a diverse array of more complex molecules. For professionals in drug discovery, Dibenzo[b,d]furan-3-carbaldehyde represents a key building block for accessing novel chemical space and developing potent therapeutic agents based on the biologically relevant dibenzofuran scaffold.

References

-

Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Synthetic Communications, 46(23), 1909-1915. [Link]

-

Yempala, T., & Cassels, B. K. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). 3-Methyl-2,3-dihydrobenzofuran-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]

-

ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. [Link]

-

Repositorio UCHILE. (2016). Simple and efficient synthesis of various dibenzofuran carbaldehydes. Universidad de Chile. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatile Role of Dibenzofuran Derivatives in Modern Chemistry. [Link]

-

ResearchGate. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]

-

ResearchGate. (2016). Synthesis of novel dibenzofuran NBOMe derivatives 8 and 9. ResearchGate. [Link]

-

Yempala, T., & Cassels, B. K. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes. ResearchGate. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). Notes - Formylation of Furans. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate. [Link]

-

NIST. (n.d.). Dibenzofuran. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]

-

Wikipedia. (n.d.). Dibenzofuran. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzofuran-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Wiley Online Library. [Link]

-

SpectraBase. (n.d.). Dibenzofuran - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

SpectraBase. (n.d.). Dibenzofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

-

PubChem. (n.d.). 2-Benzofurancarboxaldehyde, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. ResearchGate. [Link]

-

NIST. (n.d.). Benzofuran-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. RSC Education. [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans. SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzofuran-4-carboxaldehyde 97 96706-46-6 [sigmaaldrich.com]

- 4. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Dibenzofuran [webbook.nist.gov]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 17. researchgate.net [researchgate.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Solubility of Dibenzofuran-3-carbaldehyde in Organic Solvents

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful research and formulation. Poor solubility can create significant hurdles, from inconsistent results in biological assays to challenges in bioavailability and manufacturing.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of dibenzofuran-3-carbaldehyde, a key heterocyclic building block, in various organic solvents. While specific quantitative data for this compound is not extensively published, this guide will equip you with the foundational knowledge and practical protocols to determine it accurately and interpret the results effectively.

Physicochemical Profile of this compound

Before delving into solubility measurements, a thorough understanding of the molecule's inherent properties is crucial. These characteristics dictate its interactions with different solvents.

This compound (C₉H₆O₂) is a solid aromatic compound with a molecular weight of approximately 146.15 g/mol .[4] Its structure consists of a dibenzofuran core, which is relatively nonpolar and rigid, functionalized with a polar aldehyde group.

-

Structure: The fused ring system of dibenzofuran is planar and hydrophobic.

-

Polarity: The presence of the furan oxygen and the aldehyde group introduces polarity. The aldehyde's carbonyl group (C=O) can act as a hydrogen bond acceptor.

-

Melting Point: Approximately 39-58°C, which is relevant for solubility studies conducted at different temperatures.[5][6]

-

Reactivity: The aldehyde group can participate in various chemical reactions, a factor to consider when choosing solvents to avoid unwanted reactions during solubility assessment.

The general principle of "like dissolves like" suggests that this compound will exhibit good solubility in solvents of intermediate polarity and will be soluble in nonpolar organic solvents.[7][8] However, precise quantification is necessary for any serious application.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For a compound like this compound, several factors govern its solubility in a given organic solvent:

-

Solute-Solvent Interactions: Favorable interactions (e.g., dipole-dipole, hydrogen bonding, van der Waals forces) between the solute and solvent molecules promote dissolution. The aldehyde group can interact with polar solvents, while the aromatic rings can interact with nonpolar solvents.

-

Solvent-Solvent Interactions: The energy required to break the interactions between solvent molecules to create a cavity for the solute molecule must be overcome.

-

Crystal Lattice Energy: The energy holding the solid-state compound together in its crystal lattice must be overcome for dissolution to occur.

Based on these principles, we can make some initial predictions:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[9], Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can interact with the polar aldehyde group. Chlorinated solvents like Dichloromethane and Chloroform are also likely to be good solvents.

-

Moderate Solubility Expected: In alcohols like Methanol and Ethanol, where hydrogen bonding is possible but the overall polarity might not be a perfect match. Acetone, a polar aprotic solvent, is also a good candidate.

-

Low Solubility Expected: In highly nonpolar solvents like Hexane or Cyclohexane, as the polarity of the aldehyde group will hinder dissolution. Conversely, very polar protic solvents like water would also be poor solvents for this largely hydrophobic molecule.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is crucial for lead optimization and formulation development.[1][2][10] The most reliable method for determining thermodynamic solubility is the Shake-Flask Method .[10]

The Shake-Flask Method: A Self-Validating Protocol

This method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Experimental Workflow for Solubility Determination

Caption: Workflow of the Shake-Flask Method for solubility determination.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed and that solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (24 to 48 hours is common) to ensure that equilibrium is reached.[1][2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant, avoiding any solid particles. For accurate results, the sample should be immediately filtered through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic undissolved particles.[11]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable method.

-

Calibration Curve: Prepare a set of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis: Inject the standards and the filtered sample into the HPLC system.

-

Calculation: Use the peak area from the chromatograms to construct a calibration curve and determine the concentration of the sample. This concentration represents the solubility of the compound in that solvent at that temperature.

-

Data Presentation and Interpretation

While a comprehensive dataset is not available in the literature, a researcher following the protocol above would generate data that can be presented as follows:

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Polar Aprotic | DMSO | 7.2 | > 10 | > 0.68 |

| Acetone | 5.1 | 5 - 10 | 0.34 - 0.68 | |

| THF | 4.0 | 5 - 10 | 0.34 - 0.68 | |

| Polar Protic | Ethanol | 5.2 | 1 - 5 | 0.07 - 0.34 |

| Methanol | 6.6 | 1 - 5 | 0.07 - 0.34 | |

| Nonpolar | Toluene | 2.4 | 1 - 5 | 0.07 - 0.34 |

| Hexane | 0.1 | < 0.1 | < 0.007 | |

| Chlorinated | Dichloromethane | 3.1 | > 10 | > 0.68 |

This table presents expected trends rather than measured data.

Structure-Solubility Relationship

The molecular structure of this compound directly influences its solubility profile. The interplay between its nonpolar core and polar functional group is key.

Conceptual Diagram of Structure-Solubility Interactions

Caption: Interactions governing the solubility of the compound.

This diagram illustrates that the nonpolar dibenzofuran core has favorable van der Waals interactions with nonpolar solvents. The polar aldehyde group, however, interacts strongly with polar aprotic and polar protic solvents through dipole-dipole forces and as a hydrogen bond acceptor. A solvent that can effectively interact with both parts of the molecule, such as THF or Dichloromethane, is likely to be an excellent solvent.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step for its application in research and development. While readily available datasets are scarce, this guide provides the theoretical foundation and a robust, field-proven experimental protocol—the shake-flask method—to generate this vital information. By understanding the physicochemical properties of the molecule and applying a systematic approach to solubility measurement and analysis, researchers can confidently select appropriate solvent systems for synthesis, purification, formulation, and biological screening, thereby accelerating their research and development efforts.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Note: While the direct URL is not provided in the search results, this is a well-known and citable reference in the field, often found through academic search engines like PubMed or Google Scholar).

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(1), E11. Retrieved from [Link]

-

LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: The provided URL is a placeholder as YouTube video IDs can change. The reference is to the concept explained in the video.)

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5(02), 13. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(13), 3325-3331. Retrieved from [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. Retrieved from [Link]

-

Pawar, P. D., & Joshi, P. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 485. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzofuran-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.

-

MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, 29(6), 1256. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study. Journal of Molecular Graphics & Modelling, 38, 29-38. Retrieved from [Link]

-

ResearchGate. (n.d.). Some dibenzofuran derivatives reported in the literature (natural and synthetic). Retrieved from [Link]

-

ResearchGate. (2005). Synthesis and Characterization of Dibenzofuran Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25555-25580. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(11), 2533. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Benzofuran-3-carbaldehyde | 4687-25-6 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Characterization of Dibenzofuran-3-carbaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Dibenzofuran-3-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules and functional materials. As a molecule of significant interest to researchers in medicinal chemistry and materials science, a thorough understanding of its structural confirmation through spectroscopic methods is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative literature.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, planar tricyclic core with an aldehyde functional group. This structure gives rise to a distinct spectroscopic fingerprint that can be unambiguously identified. The numbering of the carbon and hydrogen atoms, as used in this guide for spectral assignments, is presented in the following diagram.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of an aromatic compound like this compound is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct signal for the aldehyde proton (δ 9.5-10.5 ppm). The data for 2-methoxy-dibenzofuran-3-carbaldehyde, recorded in DMSO-d₆, is presented below.[2] The removal of the methoxy group at the C2 position in the target molecule would lead to an upfield shift of the H1 and H4 protons and the appearance of a signal for H2 in the aromatic region.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.42 | s | - |

| H-4 | 8.58 | s | - |

| H-6 | 8.27 | d | 7.8 |

| H-7 | 7.55 | t | 7.8 |

| H-8 | 7.72 | t | 7.6 |

| H-9 | 7.88 | d | 8.4 |

| CHO | 10.45 | s | - |

| OCH₃ | 4.05 | s | - |

| Data for 2-methoxy-dibenzofuran-3-carbaldehyde in DMSO-d₆.[2] |

Interpretation:

-

Aldehyde Proton (CHO): The singlet at δ 10.45 ppm is characteristic of an aldehyde proton and is significantly downfield due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The protons on the dibenzofuran core resonate in the region of δ 7.42-8.58 ppm. The specific chemical shifts and coupling constants are determined by the electronic environment and proximity to the furan oxygen and the aldehyde group. The use of 2D NMR techniques such as NOESY is crucial for the unambiguous assignment of these protons.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 2-methoxy-dibenzofuran-3-carbaldehyde shows distinct signals for the aldehyde carbon, the aromatic carbons, and the methoxy carbon.[2] For this compound, the signal for the methoxy carbon would be absent, and the chemical shifts of the carbons in the substituted ring would be adjusted accordingly.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 102.2 |

| C-2 | 163.5 |

| C-3 | 121.1 |

| C-4 | 128.8 |

| C-4a | 123.5 |

| C-5a | 128.5 |

| C-6 | 123.0 |

| C-7 | 124.9 |

| C-8 | 121.1 |

| C-9 | 112.0 |

| C-9a | 155.9 |

| C-9b | 150.1 |

| CHO | 191.0 |

| OCH₃ | 56.1 |

| Data for 2-methoxy-dibenzofuran-3-carbaldehyde in DMSO-d₆.[2] |

Interpretation:

-

Carbonyl Carbon (CHO): The signal at δ 191.0 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: The twelve aromatic carbons of the dibenzofuran core resonate in the range of δ 102.2-163.5 ppm. The carbon attached to the oxygen of the furan ring (C-9a and C-9b) and the carbon bearing the methoxy group (C-2) are the most downfield shifted among the aromatic carbons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for assigning these carbon signals by correlating them to their attached protons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2820 and ~2720 | Aldehyde C-H Stretch | Medium, Sharp |

| ~1700 | Aldehyde C=O Stretch | Strong, Sharp |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Aryl-O-Aryl Stretch | Strong |

| ~750-850 | C-H Out-of-plane Bending | Strong |

Interpretation:

-

Aldehyde Group: The most diagnostic peaks are the C=O stretch, which is expected to be a strong, sharp band around 1700 cm⁻¹, and the two C-H stretching bands of the aldehyde proton around 2820 and 2720 cm⁻¹.

-

Aromatic System: The presence of the dibenzofuran core is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the strong C-H out-of-plane bending bands in the fingerprint region.

-

Ether Linkage: The characteristic strong absorption for the aryl-O-aryl ether linkage is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₈O₂), the expected molecular weight is approximately 196.20 g/mol .

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 196. The fragmentation is likely to proceed through the initial loss of the aldehyde group.

-

Molecular Ion (M⁺˙): m/z 196

-

Loss of H·: A peak at m/z 195 ([M-H]⁺) is expected from the loss of the aldehydic hydrogen radical.

-

Loss of CHO·: A significant peak at m/z 167 ([M-CHO]⁺) would result from the loss of the formyl radical.

-

Loss of CO: Subsequent loss of carbon monoxide from the [M-H]⁺ ion would lead to a peak at m/z 167.

-

Further Fragmentation: The dibenzofuranyl cation at m/z 167 would then likely undergo further fragmentation characteristic of the dibenzofuran core, leading to smaller fragments.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrument parameters.

Synthesis of this compound

A common method for the synthesis of dibenzofuran carbaldehydes involves the formylation of dibenzofuran or its derivatives.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol (Vilsmeier-Haack Reaction Example):

-

To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of dibenzofuran in DMF is added dropwise.

-

The reaction mixture is then heated and stirred for several hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to aid in structural elucidation.

-

IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For electron ionization (EI), the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV).

Conclusion

The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of the dibenzofuran core and the aldehyde functionality. While a complete experimental dataset for the parent compound is not consolidated in a single public source, the detailed analysis of its close analogue, 2-methoxy-dibenzofuran-3-carbaldehyde, along with established spectroscopic principles, provides a reliable and comprehensive guide for its characterization. This information is critical for researchers and scientists working with this versatile chemical intermediate.

References

-

PubChem. Dibenzofuran. National Center for Biotechnology Information. [Link]

- Yempala, T.; Cassels, B. K. Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes.

-

NIST. Dibenzofuran. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.

- Yempala, T.; Cassels, B. K. Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

- Yempala, T.; Cassels, B. K. Simple and efficient synthesis of various dibenzofuran carbaldehydes.

Sources

The Enigmatic World of Dibenzofurans: A Technical Guide to Their Natural Occurrence and Isolation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Allure and Biological Significance of Dibenzofuran Derivatives

Dibenzofurans are a class of heterocyclic organic compounds characterized by a central furan ring fused to two benzene rings. This aromatic scaffold is the foundation for a diverse array of naturally occurring and synthetic derivatives that have captured the attention of chemists and pharmacologists alike. While the parent dibenzofuran is a known component of coal tar and crude oil, its naturally occurring, often oxygenated, derivatives are a treasure trove of biological activity.[1][2][3] These compounds are not merely chemical curiosities; they are active participants in ecological interactions and hold significant promise for therapeutic applications.

From the potent antimicrobial properties of usnic acid found in lichens to the cytotoxic potential of compounds isolated from higher plants, dibenzofuran derivatives exhibit a remarkable spectrum of bioactivities, including antibacterial, antifungal, antiviral, anti-inflammatory, and cytotoxic effects.[4][5][6] This guide, designed for the discerning scientific professional, will navigate the landscape of natural dibenzofuran derivatives, offering a detailed exploration of their sources, a deep dive into the methodologies for their isolation, and an elucidation of their biosynthetic origins and mechanisms of action.

Chapter 1: A Survey of Nature's Dibenzofuran Portfolio

Dibenzofuran derivatives are not ubiquitously distributed in nature but are rather concentrated in specific biological niches. Understanding these sources is the critical first step in the journey of discovery and isolation.

Lichens and Fungi: The Primary Producers

Lichens, the symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of a vast array of secondary metabolites, with dibenzofurans being a prominent class.[7][8] Similarly, various ascomycetes and other fungi are known to synthesize these compounds.[9]

Key Dibenzofuran Derivatives from Lichens and Fungi:

-

Usnic Acid: Perhaps the most well-known and extensively studied dibenzofuran, usnic acid is abundant in many lichen genera, including Usnea, Cladonia, Lecanora, and Ramalina.[10] It is recognized for its potent antibacterial and antiviral properties.

-

Didymic Acid and Condidymic Acid: These related compounds are also found in various lichens, such as Cladonia squamosula, and contribute to the chemical defense mechanisms of these organisms.[11][12]

-

Porphyrilic Acid: This red-pigmented dibenzofuran is another example of the chemical diversity found within lichens.

-

Schizopeltic Acid: A notable dibenzofuran derivative found in certain lichen species.

Higher Plants: An Emerging Source of Novel Dibenzofurans

While lichens have historically been the primary focus for dibenzofuran research, higher plants are increasingly being recognized as a rich source of these compounds, particularly within the Rosaceae family.[2][13]

Notable Examples from the Plant Kingdom:

-

Pyrus communis (Pear): The wood of pear trees, especially when responding to fungal infection, produces phytoalexins, including the dibenzofurans α-pyrufuran, β-pyrufuran, and γ-pyrufuran.[14][15]

-

Sorbus Species (Rowan): The heartwood and other tissues of Sorbus aucuparia and related species are known to contain dibenzofuran derivatives as part of their chemical defense arsenal.[8][16]

Other Natural and Anthropogenic Sources

Dibenzofurans are not exclusively biogenic. They are also found in geological and combustion-derived materials.

-

Crude Oil and Coal Tar: The parent dibenzofuran and its alkylated derivatives are common constituents of crude oil and coal tar, arising from the geological transformation of organic matter.[2][3]

-

Combustion Byproducts: Polychlorinated dibenzofurans (PCDFs), which are structurally related to the natural compounds, are persistent environmental pollutants formed during combustion processes. It is crucial to distinguish these toxic, halogenated compounds from the naturally occurring, non-halogenated derivatives discussed in this guide.

Chapter 2: From Source to Substance: A Practical Guide to Isolation and Purification

The isolation of dibenzofuran derivatives from their natural matrices is a multi-step process that requires a blend of classical and modern phytochemical techniques. The choice of methodology is dictated by the physicochemical properties of the target compound and the nature of the source material.

Foundational Principles of Extraction

The initial step in isolating natural products is the extraction of the crude material with a suitable solvent. The selection of the solvent is paramount and is based on the polarity of the target dibenzofuran derivatives.

Common Extraction Techniques:

-

Soxhlet Extraction: This continuous extraction method is highly efficient for extracting compounds from solid materials. The repeated cycling of fresh, hot solvent ensures a high yield of the desired compounds.

-

Maceration: This simple technique involves soaking the plant or lichen material in a solvent at room temperature for an extended period. It is less energy-intensive than Soxhlet extraction but may be less efficient.

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can significantly enhance the extraction efficiency by disrupting cell walls and increasing solvent penetration.

-

Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant matrix, leading to a faster and often more efficient extraction process.

The following diagram illustrates a generalized workflow for the extraction and isolation of dibenzofuran derivatives.

Protocol 1: Isolation of Usnic Acid from Lichens

This protocol provides a detailed, step-by-step method for the isolation of usnic acid, a representative dibenzofuran, from lichen material.

Materials and Reagents:

-

Dried lichen material (e.g., Usnea species)

-

Acetone

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filter paper and funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Crystallization dish

Step-by-Step Methodology:

-

Preparation of Lichen Material:

-

Thoroughly clean the collected lichen material to remove any debris.

-

Dry the lichen at room temperature or in a low-temperature oven (below 40°C) until brittle.

-

Grind the dried lichen into a coarse powder using a blender or mill.

-

-

Soxhlet Extraction:

-

Place approximately 20 g of the powdered lichen into a cellulose thimble.

-

Insert the thimble into the chamber of a Soxhlet apparatus.

-

Fill a 500 mL round-bottom flask with 300 mL of acetone.

-

Assemble the Soxhlet apparatus with the reflux condenser and heating mantle.

-

Heat the acetone to a gentle boil and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration of the Crude Extract:

-

After the extraction is complete, allow the apparatus to cool.

-

Transfer the acetone extract to a round-bottom flask and concentrate the solvent using a rotary evaporator under reduced pressure until a thick, resinous residue is obtained.

-

-

Crystallization and Purification:

-

Dissolve the crude residue in a minimal amount of hot acetone.

-

To the hot acetone solution, add hot ethanol dropwise until the solution becomes slightly turbid.

-

Cover the beaker or flask and allow it to cool slowly to room temperature.

-

Further cool the mixture in an ice bath to promote complete crystallization.

-

Collect the yellow, needle-like crystals of usnic acid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Recrystallize the usnic acid from an acetone-ethanol mixture if further purification is required.

-

Dry the purified crystals in a desiccator.

-

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 20 g dried Usnea sp. |

| Extraction Solvent | Acetone |

| Extraction Method | Soxhlet Extraction (6-8 hours) |

| Typical Yield | 0.5 - 1.5 g of crude usnic acid |

| Purity (after recrystallization) | >98% |

Protocol 2: General Approach for the Isolation of Pyrufuran from Pyrus communis

While a detailed, standardized protocol is less commonly available, the following outlines a general strategy for the isolation of pyrufurans from pear wood based on phytochemical principles.

Materials and Reagents:

-

Heartwood of Pyrus communis (preferably from a tree under stress or infected)

-

Methanol or ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

TLC plates

-

HPLC system with a C18 column

Step-by-Step Methodology:

-

Preparation of Plant Material:

-

Obtain shavings or sawdust from the heartwood of Pyrus communis.

-

Air-dry the wood material to reduce moisture content.

-

-

Extraction:

-

Macerate the dried wood powder in methanol or ethanol at room temperature for 48-72 hours with occasional shaking.

-